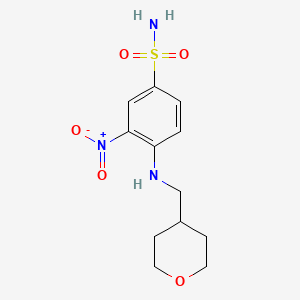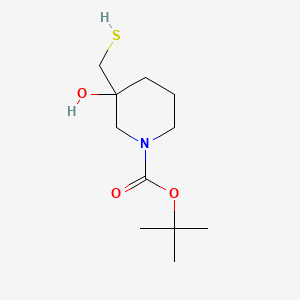
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine
Overview
Description
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine is a chemical compound with the molecular formula C11H21NO3S and a molecular weight of 247.36 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a mercaptomethyl group
Preparation Methods
The synthesis of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Introduction of Hydroxyl Group: The hydroxyl group is introduced at the 3-position of the piperidine ring through a hydroxylation reaction.
Introduction of Mercaptomethyl Group: The mercaptomethyl group is introduced via a thiolation reaction, where a suitable thiol reagent is used to add the mercaptomethyl group to the 3-position of the piperidine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the hydroxyl group, to form corresponding alcohols or thiols.
Substitution: The hydroxyl and mercaptomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) under suitable reaction conditions .
Scientific Research Applications
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways involving piperidine derivatives.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercaptomethyl groups can form hydrogen bonds and covalent bonds with active sites of enzymes, modulating their activity. The Boc group provides steric protection, allowing selective reactions at other functional sites.
Comparison with Similar Compounds
1-Boc-3-hydroxy-3-(mercaptomethyl)piperidine can be compared with similar compounds such as:
1-Boc-3-hydroxypiperidine: Lacks the mercaptomethyl group, making it less versatile in thiolation reactions.
1-Boc-3-(hydroxymethyl)piperidine: Contains a hydroxymethyl group instead of a mercaptomethyl group, affecting its reactivity and applications.
1-Boc-4-piperidone: Features a ketone group at the 4-position, leading to different chemical properties and uses.
These comparisons highlight the unique combination of functional groups in this compound, which confer distinct reactivity and applications.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-3-(sulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3S/c1-10(2,3)15-9(13)12-6-4-5-11(14,7-12)8-16/h14,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOOSBVOKAYLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


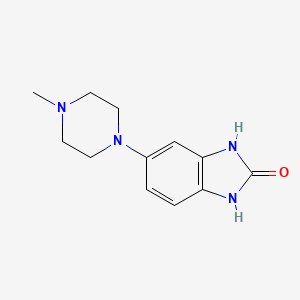
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)


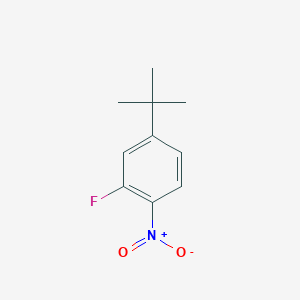

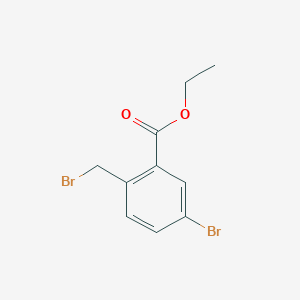



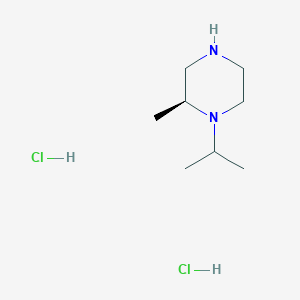
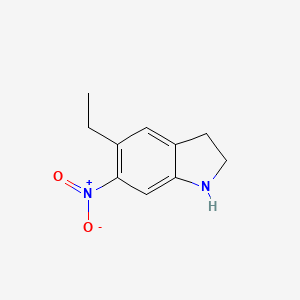
![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)
